
2,3-Dihydro-1,5-benzothiazepin-4(5H)-one
physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
2,3-Dihydro-1,5-benzothiazepin-

4(5H)-one

Cat. No.: B1295154 Get Quote

An In-depth Technical Guide to 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one

This technical guide provides a comprehensive overview of the physical, chemical, and

biological properties of the core heterocyclic compound, 2,3-Dihydro-1,5-benzothiazepin-
4(5H)-one. It is intended for researchers, scientists, and professionals in the field of drug

development and medicinal chemistry. This document details the fundamental characteristics of

the unsubstituted parent compound, offering a foundation for further research and development

of its derivatives.

Chemical Identity and Physical Properties
2,3-Dihydro-1,5-benzothiazepin-4(5H)-one is a bicyclic heterocyclic compound containing a

benzene ring fused to a seven-membered thiazepine ring. The core structure is foundational to

a class of pharmacologically significant molecules.

Table 1: Physical and Chemical Properties of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one
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Property Value Source

IUPAC Name
2,3-dihydro-1,5-

benzothiazepin-4(5H)-one
[1]

CAS Number 53454-43-6 [1]

Molecular Formula C₉H₉NOS [1]

Molecular Weight 179.24 g/mol [1]

Appearance Crystalline Powder [2]

Note: Specific experimental data for properties such as melting point, boiling point, and

solubility of the unsubstituted compound are not readily available in the cited literature. The

provided information for substituted derivatives, such as (2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-

(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one (CAS 42399-49-5), includes a melting point

of 203-206 °C and slight solubility in DMSO and Methanol.[3]

Synthesis and Spectroscopic Analysis
The synthesis of the 2,3-dihydro-1,5-benzothiazepin-4(5H)-one core and its derivatives is a

subject of significant interest in organic chemistry.

General Synthesis Method
A common and effective method for the synthesis of 2,3-dihydro-1,5-benzothiazepin-4(5H)-
ones involves the condensation reaction between 2-aminothiophenol and α,β-unsaturated

acids or their derivatives.[4]

Experimental Protocol: General Synthesis of 2-substituted 2,3-dihydro[5][6]benzothiazepin-

4(5H)-ones

Reactants: A mixture of o-aminothiophenol and an appropriate acrylic or cinnamic acid.

Procedure:

An intimate mixture of o-aminothiophenol and the corresponding α,β-unsaturated acid is

heated at 170°C with stirring for 6 hours.
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After heating, the residue is triturated with ethanol at 5°C.

The resulting crystals are collected.

Recrystallization from a suitable solvent, such as acetonitrile, is performed to yield the

purified 2,3-dihydro[5][6]benzothiazepin-4(5H)-one derivative.

Yields: This method has been reported to produce yields in the range of 66-78%.

Diagram 1: General Synthesis of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones

General Synthesis Pathway

2-Aminothiophenol

Intermediate Adduct

+

α,β-Unsaturated Acid

2,3-Dihydro-1,5-benzothiazepin-4(5H)-one

Cyclization (Heat, 170°C)

Click to download full resolution via product page

A simplified workflow for the synthesis of the benzothiazepine core.

Spectroscopic Data
The structural confirmation of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones is typically

achieved through various spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectra of these compounds, usually recorded as KBr

pellets, are crucial for identifying key functional groups. For the broader class of

phenothiazines, which share some structural similarities, characteristic N-H stretching

frequencies are observed, which can be influenced by intermolecular hydrogen bonding.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are

instrumental in elucidating the detailed structure of the benzothiazepine ring system and the

positioning of any substituents.[7]

Mass Spectrometry: Mass spectrometry provides information on the molecular weight and

fragmentation pattern of the compounds, further confirming their identity.

Note: While general references to the use of these techniques for substituted derivatives are

available, specific spectral data for the unsubstituted 2,3-Dihydro-1,5-benzothiazepin-4(5H)-
one were not found in the search results.

Biological Activity and Potential Signaling Pathways
The 1,5-benzothiazepine scaffold is a "privileged structure" in medicinal chemistry, with its

derivatives exhibiting a wide range of biological activities.

Table 2: Reported Biological Activities of 1,5-Benzothiazepine Derivatives
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Biological Activity Description
Key
Derivatives/Targets

References

Cardiovascular Effects

Primarily act as

calcium channel

blockers, leading to

vasodilation.

Diltiazem, Clentiazem

Anticancer Activity

Some derivatives

have shown cytotoxic

effects against various

cancer cell lines.

Halogenated phenyl

substituted derivatives
[8]

Tyrosinase Inhibition

Certain derivatives

have been identified

as potent inhibitors of

mushroom tyrosinase,

suggesting potential

applications in treating

hyperpigmentation

disorders.

2,4-diphenyl-2,3-

dihydro-1,5-

benzothiazepine

derivatives

[8]

α-Glucosidase

Inhibition

A series of derivatives

have demonstrated

inhibitory potential

against α-glucosidase,

indicating possible

antidiabetic

applications.

Various substituted

2,3-dihydro-1,5-

benzothiazepines

[4]

Other Activities

The class has also

been explored for anti-

inflammatory, anti-HIV,

analgesic, and

anticonvulsant

properties.

Various derivatives [8]

While the biological activities of numerous substituted derivatives have been investigated, there

is a lack of specific data on the biological effects of the unsubstituted 2,3-Dihydro-1,5-
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benzothiazepin-4(5H)-one. The known mechanisms of action for this class of compounds are

diverse and dependent on the specific substitutions on the core ring structure. For instance, the

cardiovascular effects of diltiazem are attributed to its interaction with L-type voltage-gated

Ca²⁺ channels.[7]

Diagram 2: Potential Areas of Biological Investigation

Biological Activity Landscape
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Potential therapeutic areas for derivatives of the core structure.

Conclusion
2,3-Dihydro-1,5-benzothiazepin-4(5H)-one represents a vital scaffold in the development of

new therapeutic agents. While a significant body of research exists for its substituted

derivatives, particularly in the cardiovascular field, the fundamental physical and biological

properties of the unsubstituted parent compound remain less characterized. This technical

guide consolidates the available information and highlights the need for further investigation

into the specific characteristics of the core molecule. Such research will undoubtedly provide a

more robust foundation for the rational design and synthesis of novel and more effective 1,5-

benzothiazepine-based drugs for a variety of therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1295154?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/jo0101959
https://www.benchchem.com/product/b1295154?utm_src=pdf-body-img
https://www.benchchem.com/product/b1295154?utm_src=pdf-body
https://www.benchchem.com/product/b1295154?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one 95% | CAS: 53454-43-6 | AChemBlock
[achemblock.com]

2. Benzothiazepines | Fisher Scientific [fishersci.com]

3. (2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one
CAS#: 42399-49-5 [m.chemicalbook.com]

4. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In
Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC
[pmc.ncbi.nlm.nih.gov]

5. Novel syntheses of 2,3-dihydro-1,5-benzothiazepin-4(5h)-ones and 2h-1,4-benzothiazin-
3(4h)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

6. 3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, (2S,3S)- |
C16H15NO3S | CID 2733673 - PubChem [pubchem.ncbi.nlm.nih.gov]

7. pubs.acs.org [pubs.acs.org]

8. Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase
Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [2,3-Dihydro-1,5-benzothiazepin-4(5H)-one physical and
chemical properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295154#2-3-dihydro-1-5-benzothiazepin-4-5h-one-
physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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